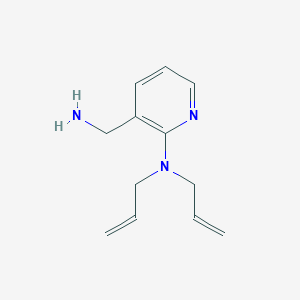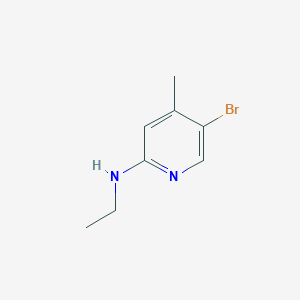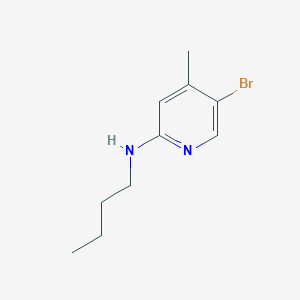
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine
Übersicht
Beschreibung
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine, or 5-Bromo-4-methyl-2-pyridin-2-yl-N-butanamine, is an organic compound classified as an amine. It is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a corrosion inhibitor in metalworking fluids. 5-Bromo-4-methyl-2-pyridin-2-yl-N-butanamine has been studied extensively in the past few decades, and its properties and potential applications are well understood.
Wissenschaftliche Forschungsanwendungen
Maillard Reaction Studies :
- Research conducted by Lerche, Pischetsrieder, and Severin (2002) investigated the Maillard reaction of D-glucose with butylammonium acetate, using butylamine as a model compound. This study contributes to understanding the formation of colored compounds in the Maillard reaction, which has implications in food chemistry and protein research (Lerche, Pischetsrieder, & Severin, 2002).
Synthesis of Nilotinib :
- Wang Cong-zhan's (2009) research on the synthesis of Nilotinib involved the use of 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole. This research is significant in the field of pharmaceutical chemistry, particularly in the development of antitumor agents (Wang Cong-zhan, 2009).
Synthesis of Telithromycin Side Chain :
- Cao et al. (2011) explored the synthesis of 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine, a side chain of telithromycin, which is important for the development of novel ketolide antibiotics. This research provides insight into antibiotic synthesis and pharmaceutical applications (Cao et al., 2011).
Development of Liquid | Liquid Ion Sensors :
- Kelly et al. (2010) developed a redox system with a butylamine substituent for use in liquid | liquid ion sensors. This research contributes to the field of electrochemistry and sensor technology, offering new methods for detecting ions in various media (Kelly et al., 2010).
Enzyme-Substrate Intermediate Formation Studies :
- Wolff, Folk, and Park (1997) studied the formation of deoxyhypusine, a key intermediate in the synthesis of hypusine, using butylamine. Their research contributes to a deeper understanding of enzyme-substrate interactions and has implications in biochemistry and molecular biology (Wolff, Folk, & Park, 1997).
Synthesis of Tetrahydropyridines :
- Zhu, Lan, and Kwon (2003) conducted research on the synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate. Their work is significant in the field of organic chemistry and the development of new chemical synthesis methods (Zhu, Lan, & Kwon, 2003).
Eigenschaften
IUPAC Name |
5-bromo-N-butyl-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-4-5-12-10-6-8(2)9(11)7-13-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXGCUIAOPTDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



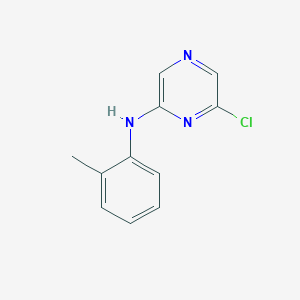
![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)

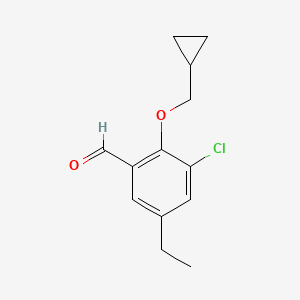
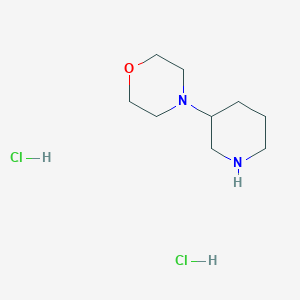
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
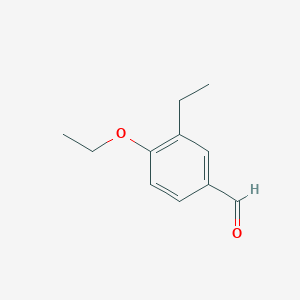
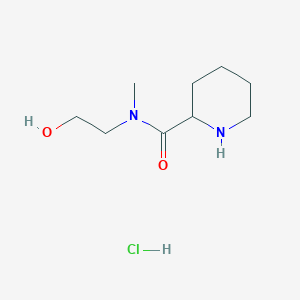

![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
